molecular formula C17H18N4O2S2 B11018579 N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide

Cat. No.: B11018579
M. Wt: 374.5 g/mol
InChI Key: STJPMWZOIJSMDJ-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a hydroxy group at position 4, methyl substituents at positions 5 and 6, and a methylsulfanyl ethyl linker conjugated to a pyridine-2-carboxamide moiety. The hydroxy and sulfanyl groups may enhance solubility and hydrogen-bonding capacity, while the methyl groups contribute to lipophilicity and metabolic stability.

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-10-11(2)25-17-14(10)16(23)20-13(21-17)9-24-8-7-19-15(22)12-5-3-4-6-18-12/h3-6H,7-9H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

STJPMWZOIJSMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A substituted 3-aminothiophene precursor undergoes cyclization with a carbonyl source (e.g., urea or thiourea) under acidic conditions. For the 4-hydroxy-5,6-dimethyl variant, the following steps are critical:

  • Starting Material Preparation : 5,6-Dimethylthiophene-2-carboxylic acid is converted to its methyl ester, followed by nitration and reduction to yield 3-amino-5,6-dimethylthiophene-2-carboxylate.

  • Cyclocondensation : Treatment with urea in the presence of polyphosphoric acid (PPA) at 120–140°C facilitates ring closure, forming the pyrimidin-4-one intermediate. Subsequent hydrolysis with aqueous NaOH yields the 4-hydroxy derivative.

Key Reaction Conditions :

  • Temperature: 120–140°C

  • Catalyst: PPA or p-toluenesulfonic acid

  • Solvent: Glacial acetic acid or toluene

Functionalization of the Thieno[2,3-d]pyrimidin Core

Introduction of the Methylsulfanylethyl Side Chain

The methylsulfanylethyl moiety at position 2 is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Chloromethyl Intermediate : The 2-position is brominated using N-bromosuccinimide (NBS) in CCl₄, followed by substitution with sodium thiomethoxide to install the methylthio group.

  • Thiol Alkylation : Reaction with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 60°C yields the 2-[(2-aminoethyl)sulfanyl]methyl derivative.

Optimization Note :

  • Protecting the 4-hydroxy group with a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during alkylation.

Formation of the Pyridine-2-carboxamide Moiety

The final step involves coupling the ethylamine side chain with pyridine-2-carboxylic acid using peptide coupling reagents:

Carboxylic Acid Activation

Pyridine-2-carboxylic acid is activated as a mixed anhydride or via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Amide Bond Formation

The activated acid reacts with the primary amine of the thieno[2,3-d]pyrimidin intermediate under inert conditions:

  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv)

  • Solvent : DCM or DMF

  • Yield : 70–85% after column chromatography (SiO₂, ethyl acetate/hexane).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Intermediates are purified using gradient elution (hexane/ethyl acetate).

  • Reverse-Phase HPLC : Final compound purification employs a C18 column (MeCN/H₂O + 0.1% TFA).

Spectroscopic Analysis

  • NMR : Key signals include the pyrimidin-4-one carbonyl at δ 165–170 ppm (¹³C) and the pyridine aromatic protons at δ 8.3–8.6 ppm (¹H).

  • Mass Spectrometry : Molecular ion peak at m/z 431.2 [M+H]⁺ confirms the target structure.

Optimization Strategies

Protecting Group Management

  • Hydroxy Group Protection : TBS ether or acetyl groups prevent oxidation during sulfanylalkylation.

  • Thiol Stabilization : Use of inert atmospheres (N₂/Ar) minimizes disulfide formation.

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield (%)
CyclocondensationGlacial AcOH13065
SulfanylalkylationDMF6078
Amide CouplingDCM2582

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Pyrrolo[2,3-d]pyrimidine Derivatives Compounds such as 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) () share a pyrrolo[2,3-d]pyrimidine core but lack the thiophene ring. For example, 10b exhibits a molecular weight of 613.2349 g/mol (HRMS) compared to the target compound’s calculated molecular weight (estimated ~450–500 g/mol based on structure) .

2.1.2. Thieno[2,3-b]pyridine Derivatives 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (5) () features a thieno[2,3-b]pyridine core, differing in ring fusion (position 2,3-b vs. 2,3-d).

Substituent Analysis

2.2.1. Sulfanyl and Carboxamide Linkers The target compound’s methylsulfanyl ethyl-pyridine-2-carboxamide side chain contrasts with 2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(2-ethylphenyl)acetamide (), which uses a simpler acetamide linker. The pyridine carboxamide in the target compound may enhance π-π stacking and hydrogen bonding compared to the phenylacetamide in .

2.2.2. Hydroxy and Methyl Groups The 4-hydroxy-5,6-dimethyl substitution on the thienopyrimidine core is distinct from 4-oxo-3-ethyl-5,6-dimethyl in . The hydroxy group in the target compound likely increases polarity and hydrogen-bond donor capacity, whereas the 4-oxo group in may favor keto-enol tautomerism, altering reactivity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%)
Target Compound Thieno[2,3-d]pyrimidine 4-hydroxy-5,6-dimethyl, pyridine-2-carboxamide ~475 (estimated) N/A
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)acetamide Thieno[2,3-d]pyrimidine 4-oxo-3-ethyl-5,6-dimethyl, phenylacetamide 444.56 () N/A
7-Cyclopentyl-N-(2-methoxyphenyl)-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) Pyrrolo[2,3-d]pyrimidine 4-sulfamoylphenyl, pyrimidin-2-yl 613.23 () 38

Table 2. Functional Group Impact

Group/Feature Target Compound Comparative Compound ()
4-Position Hydroxy (H-bond donor) Oxo (keto-enol tautomerism)
Side Chain Pyridine-2-carboxamide (π-π stacking) Phenylacetamide (hydrophobic interactions)
Sulfur Linker Methylsulfanyl ethyl Thioacetamide

Research Implications

The target compound’s unique combination of 4-hydroxy-thienopyrimidine and pyridine carboxamide distinguishes it from analogs with pyrrolo cores or simpler side chains. Further studies should explore:

  • Enzymatic Inhibition: Potential for kinase or dehydrogenase inhibition due to thienopyrimidine’s resemblance to purine bases.
  • Solubility Optimization : Modifying the sulfanyl ethyl linker to improve bioavailability.
  • Stereochemical Effects : Investigating the impact of substituent orientation using crystallography (e.g., SHELX refinements, as in ) .

Biological Activity

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

  • Molecular Formula : C12H15N3O2S2
  • Molecular Weight : 297.3964 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Research has demonstrated that compounds related to thieno[2,3-d]pyrimidines exhibit potent antimicrobial properties. Specifically, studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antibacterial and antimycobacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various thieno[2,3-d]pyrimidine derivatives were tested against strains of Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The results indicated that certain compounds exhibited MIC values in the low micromolar range, highlighting their effectiveness against these pathogens .
CompoundTarget BacteriaMIC (μg/mL)
4cE. coli5
4eS. aureus10
5cM. tuberculosis8

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

  • IC50 Values : Compounds derived from this structure have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For example, one study reported an IC50 value of 0.04 μmol for COX-2 inhibition .
CompoundCOX Inhibition IC50 (μmol)
Test Compound0.04
Celecoxib0.04

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to the active sites of enzymes such as COX, inhibiting their activity and leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Mechanisms : The presence of the thieno[2,3-d]pyrimidine moiety is essential for its antimicrobial action. Studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Study 1: Antibacterial Efficacy

In a study evaluating various thieno[2,3-d]pyrimidine derivatives for antibacterial activity, several compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the amido or imino side chain significantly enhanced antibacterial potency.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrimidine derivatives in animal models showed promising results in reducing paw edema in rats induced by carrageenan. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. Why do similar analogs exhibit divergent biological activities despite minor structural changes?

  • Mechanistic hypotheses :
  • Steric effects : Bulkier substituents block access to active sites .
  • Electronic effects : Electron-withdrawing groups alter charge distribution at binding interfaces .
  • Validation : Synthesis of hybrid analogs and activity comparison .

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